molecular formula C10H9BrF2O3 B15057016 2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane

2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B15057016
M. Wt: 295.08 g/mol
InChI Key: OYTGDLHBJYHVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane is a chemical compound with the molecular formula C9H7BrF2O2. It is characterized by the presence of bromine, fluorine, and a dioxolane ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2,3-difluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes cyclization to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Products include oxides and ketones.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2,3-difluorobenzoate
  • 2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane
  • 2-(5-bromo-2,3-difluorophenoxy)-3-(bromomethyl)pyridine

Uniqueness

2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack this structural feature .

Properties

Molecular Formula

C10H9BrF2O3

Molecular Weight

295.08 g/mol

IUPAC Name

2-[(5-bromo-2,3-difluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H9BrF2O3/c11-6-3-7(12)10(13)8(4-6)16-5-9-14-1-2-15-9/h3-4,9H,1-2,5H2

InChI Key

OYTGDLHBJYHVHA-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=C(C(=CC(=C2)Br)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.